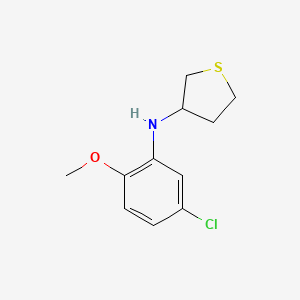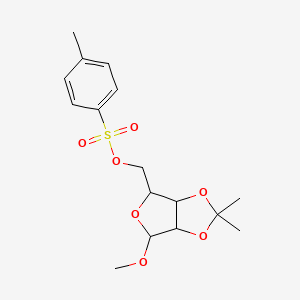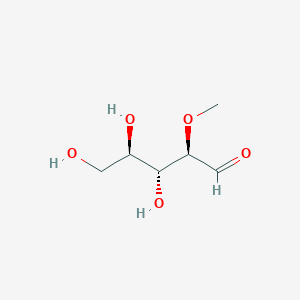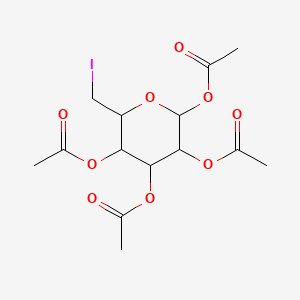
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(m-chlorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
M-CHLOROPHENOXYSILATRANE is an organosilicon compound with the molecular formula C12H16ClNO3Si and a molecular weight of 285.8 g/mol . This compound belongs to the class of silatranes, which are cyclic silicon esters of triethanolamines. Silatranes are known for their unique structural characteristics, including an Si←N dative bond, pentacovalent silicon, and a tetrahedral nitrogen atom .
Vorbereitungsmethoden
M-CHLOROPHENOXYSILATRANE can be synthesized through various methods. One common synthetic route involves the reaction of 3-chlorophenol with triethanolamine . The reaction typically occurs in the presence of a catalyst and under controlled temperature conditions to ensure the formation of the desired product. Industrial production methods may involve solvent-free reactions, such as co-grinding, kneading, or milling of molecular solids, which are viable alternatives to traditional solvent-based methods .
Analyse Chemischer Reaktionen
M-CHLOROPHENOXYSILATRANE undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield silatrane oxides, while substitution reactions can lead to the formation of various substituted silatranes .
Wissenschaftliche Forschungsanwendungen
M-CHLOROPHENOXYSILATRANE has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other organosilicon compounds. In biology and medicine, it has been studied for its potential biological activity and therapeutic applications. For instance, silatranes have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties . In industry, M-CHLOROPHENOXYSILATRANE is used as a coupling agent to improve the adhesion between different materials, such as polymers and inorganic surfaces .
Wirkmechanismus
The mechanism of action of M-CHLOROPHENOXYSILATRANE involves its interaction with molecular targets through the Si←N dative bond. This bond allows the compound to form stable complexes with various biomolecules, thereby exerting its biological effects. The specific pathways involved in its mechanism of action depend on the target molecules and the biological context in which it is used .
Vergleich Mit ähnlichen Verbindungen
M-CHLOROPHENOXYSILATRANE is unique among silatranes due to the presence of the m-chlorophenoxy group. Similar compounds include unsubstituted silatranes, trimethylsilatranes, silatranones, carbasilatranes, and pseudosilatranes . These compounds share the characteristic Si←N dative bond and pentacovalent silicon structure but differ in their substituents and specific properties. The m-chlorophenoxy group in M-CHLOROPHENOXYSILATRANE imparts unique chemical and biological properties, making it distinct from other silatranes .
Eigenschaften
CAS-Nummer |
56581-45-4 |
|---|---|
Molekularformel |
C12H16ClNO3Si |
Molekulargewicht |
285.80 g/mol |
IUPAC-Name |
1-(3-chlorophenyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C12H16ClNO3Si/c13-11-2-1-3-12(10-11)18-15-7-4-14(5-8-16-18)6-9-17-18/h1-3,10H,4-9H2 |
InChI-Schlüssel |
ZVTSTPWMPMJSEE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CO[Si]2(OCCN1CCO2)C3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(18,19,21,22,24-Pentaacetyloxy-14,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-9-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl)methyl furan-3-carboxylate](/img/structure/B12101612.png)


![2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12101636.png)


![[2-[2,2-bis(7-hydroxy-5-methoxy-2-phenyl-3,4-dihydro-2H-chromen-8-yl)ethyl]-5-hydroxy-3-methoxy-4-methylphenyl] benzoate](/img/structure/B12101654.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B12101656.png)




